

# N-Methylcyclohexylamine: A Versatile Reagent in Organic Synthesis

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## Compound of Interest

Compound Name: *N*-Methylcyclohexylamine

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**N-Methylcyclohexylamine**, a secondary aliphatic amine, has emerged as a crucial building block and versatile reagent in the landscape of modern organic synthesis. Its utility spans a wide range of applications, from the synthesis of active pharmaceutical ingredients (APIs) to the development of specialty materials. This document provides detailed application notes and protocols for researchers, scientists, and drug development professionals, highlighting its role in key synthetic transformations.

## Physicochemical Properties

**N-Methylcyclohexylamine** is a colorless to pale yellow liquid with a characteristic amine odor. A summary of its key physical and chemical properties is presented in Table 1.

Table 1: Physicochemical Properties of **N-Methylcyclohexylamine**

Property	Value	Reference
CAS Number	100-60-7	[1]
Molecular Formula	C <sub>7</sub> H <sub>15</sub> N	[1]
Molecular Weight	113.20 g/mol	[1]
Boiling Point	149 °C	[1]
Density	0.868 g/mL at 25 °C	[1]
Solubility	Slightly soluble in water; soluble in organic solvents like ethanol and ether.	[1]

## Applications in Organic Synthesis

**N-Methylcyclohexylamine** serves as a key intermediate and reagent in a variety of organic reactions, including N-alkylation, N-acylation, and C-N cross-coupling reactions. Its nucleophilic nature and basicity make it a valuable tool for constructing complex molecular architectures.[2]

## Synthesis of N-Methylcyclohexylamine

One common method for the synthesis of **N-Methylcyclohexylamine** is the hydrogenation of methylaniline over a supported nickel catalyst.[3] Another approach involves the reductive amination of cyclohexanone with methylamine.[4]

## Experimental Protocols

### Protocol 1: Synthesis of N-Methylcyclohexylamine via Hydrogenation of N-Methylaniline

This protocol describes the synthesis of **N-Methylcyclohexylamine** by the hydrogenation of N-methylaniline.

Materials:

- N-Methylaniline

- Platinum on carbon (Pt/C) catalyst
- Sodium hydroxide (NaOH)
- Hydrogen gas (H<sub>2</sub>)
- Methanol
- n-Dodecane (internal standard for GC analysis)
- Hexane
- Ethyl acetate

Procedure:

- A catalyst (e.g., platinum on carbon) is reduced under a flow of H<sub>2</sub> at 300°C for 0.5 hours.
- After cooling, methanol (30 mmol) is injected to cover the catalyst, protecting it from air exposure.
- N-methylaniline (1 mmol), solid NaOH (1 mmol), and n-dodecane (0.25 mmol) are added to the reaction tube.
- The tube is placed in a stainless-steel autoclave, purged with N<sub>2</sub> gas, and then pressurized with H<sub>2</sub>.
- The reaction mixture is heated to 130°C and stirred under 30003 Torr of H<sub>2</sub> pressure for 36 hours.[5]
- Upon completion, the reaction mixture is cooled, and the pressure is released.
- The conversion of N-methylaniline and the yield of **N-Methylcyclohexylamine** are determined by GC analysis, using n-dodecane as an internal standard.[5]
- The product is isolated by column chromatography on silica gel using a mixture of hexane and ethyl acetate as the eluent.[5]

Expected Yield: 74%[\[5\]](#)

## Protocol 2: N-Alkylation of N-Methylcyclohexylamine with Benzyl Bromide

This protocol details the synthesis of N-cyclohexyl-N-methylbenzylamine.[\[6\]](#)

Materials:

- **N-Methylcyclohexylamine**
- Benzyl bromide
- Potassium carbonate ( $K_2CO_3$ )
- 4-Methyl-2-pentanone
- Activated carbon

Procedure:

- To a solution of **N-Methylcyclohexylamine** (1.70 g, 0.015 mol) in 4-methyl-2-pentanone (50 mL), add potassium carbonate (2.28 g, 1.1 equivalents).
- Add benzyl bromide (1.78 mL, 2.56 g, 0.015 mol) to the mixture.
- Heat the reaction mixture under reflux overnight.
- After cooling, filter the insoluble potassium salts.
- Concentrate the filtrate to dryness.
- Dissolve the resulting solid in boiling 4-methyl-2-pentanone and treat with activated carbon.
- Perform a hot filtration, and the purified product will precipitate upon cooling.
- Collect the product by vacuum filtration.

Quantitative Data:

Table 2: N-Alkylation of **N-Methylcyclohexylamine** with Benzyl Bromide

Product	Starting Materials	Reagents	Solvent	Reaction Conditions	Yield	Reference
N-cyclohexyl-N-methylbenzylamine	N-Methylcyclohexylamine, Benzyl bromide	K <sub>2</sub> CO <sub>3</sub>	4-Methyl-2-pentanone	Reflux, overnight	Not specified	[6]

## Protocol 3: Synthesis of a Bromhexine Impurity using N-Methylcyclohexylamine

This protocol describes the synthesis of N,N-bis(2-amino-3,5-dibromophenyl)-N-methylcyclohexylammonium chloride, an impurity of the drug bromhexine.

Materials:

- **N-Methylcyclohexylamine**
- 2,4-dibromo-6-chloromethylaniline
- Ethanol
- Hydrochloric acid

Procedure:

- Add **N-Methylcyclohexylamine** (50g) to a reaction flask and cool to 10°C.
- Add 2,4-dibromo-6-chloromethylaniline (100g) in batches, maintaining the temperature at or below 50°C.
- After the addition is complete, stir the reaction mixture at 45-50°C for 3 hours.
- Add ethanol (300ml) and continue stirring at 45-50°C for 1 hour.

- Filter the hot solution and collect the filtrate.
- To the filtrate, add more ethanol (200ml) and adjust the pH to 4 with hydrochloric acid.
- Stir the mixture at room temperature for 12 hours.
- Concentrate the filtrate and separate the product by column chromatography.
- Solidify the product from acetonitrile and dry to obtain the final compound.

Quantitative Data:

Table 3: Synthesis of a Bromhexine Impurity

Product	Starting Materials	Reagents/Solvents	Reaction Conditions	Yield	Reference
N,N-bis(2-amino-3,5-dibromophenyl)-N-methylcyclohexylammonium chloride	N-Methylcyclohexylamine, 2,4-dibromo-6-chloromethylaniline	Ethanol, HCl, Acetonitrile	45-50°C, 3h then 1h; RT, 12h	14g	

## Applications in Drug Discovery and Development

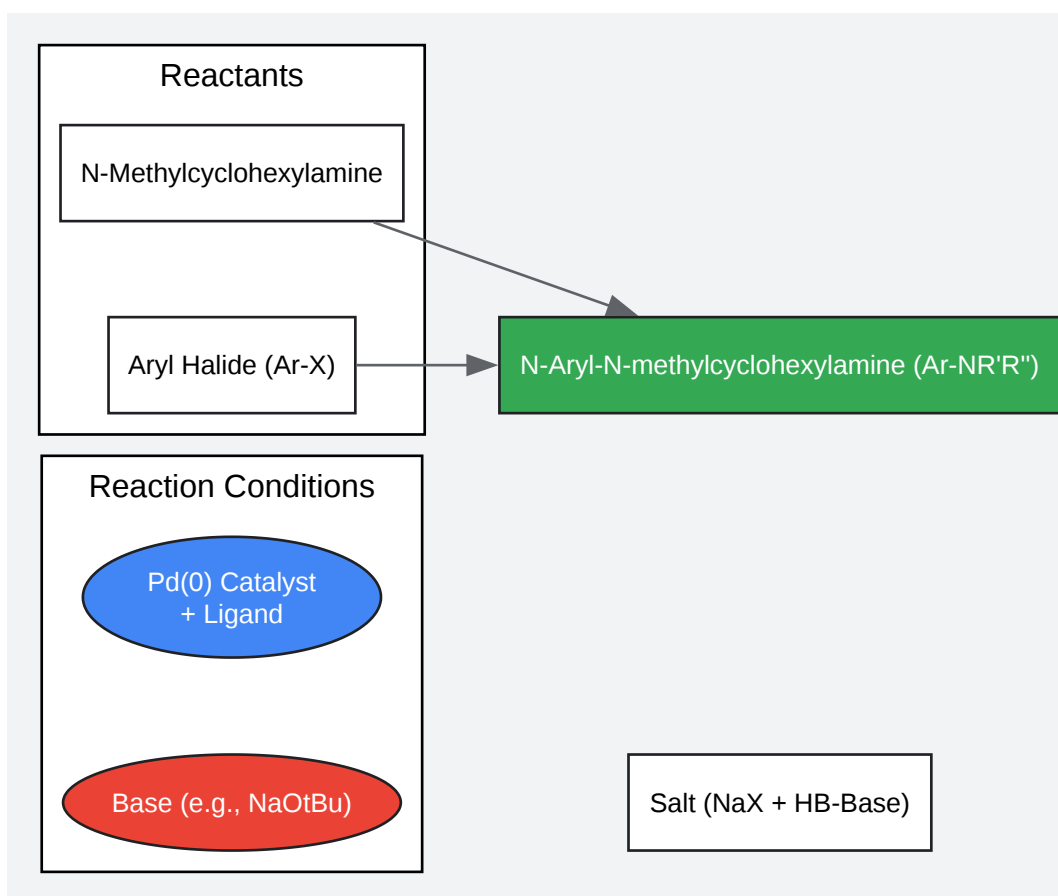
**N-Methylcyclohexylamine** is a valuable building block in the synthesis of various pharmaceutical compounds. Its incorporation into drug candidates can influence their physicochemical properties, such as lipophilicity and basicity, which in turn can affect their pharmacokinetic and pharmacodynamic profiles.

## Role in the Synthesis of Kinase Inhibitors and Antituberculosis Agents

While specific protocols involving **N-Methylcyclohexylamine** in the synthesis of MPS1 kinase inhibitors and antituberculosis agents are not readily available in the public domain, its

structural motif is present in various reported bioactive molecules. The general synthetic strategies for these classes of compounds often involve the coupling of a heterocyclic core with various amines to explore the structure-activity relationship (SAR). **N-Methylcyclohexylamine** represents a readily available secondary amine that can be utilized in such synthetic campaigns.

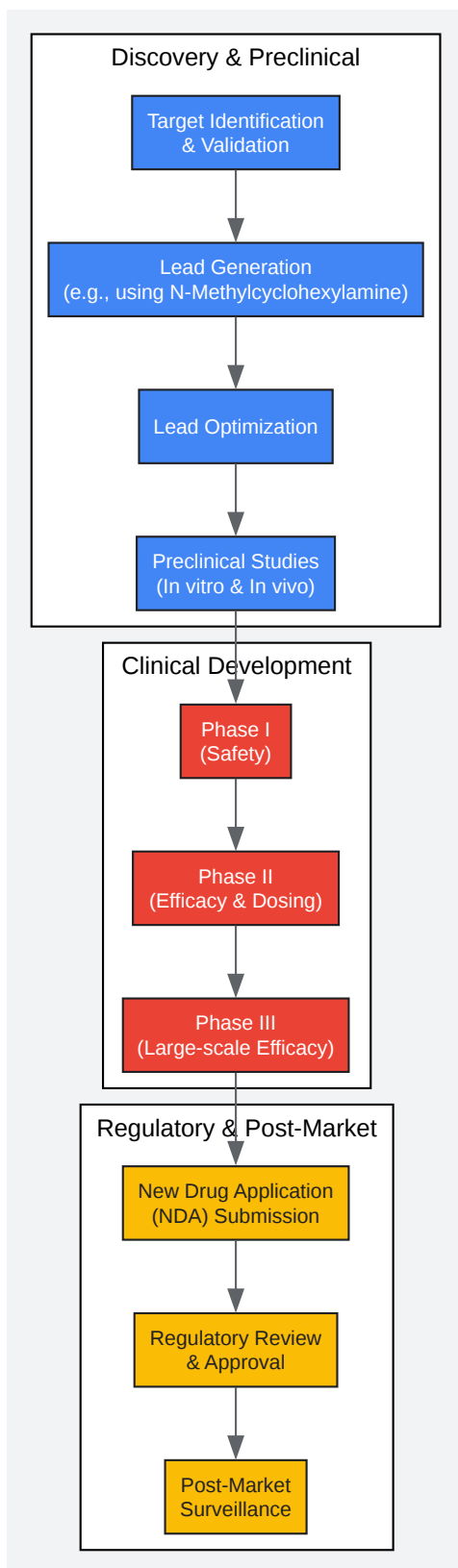
For example, the synthesis of many kinase inhibitors involves a Buchwald-Hartwig amination reaction to form a key C-N bond between a heteroaryl halide and an amine.<sup>[1][2][4][7][8]</sup>



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Caption: General scheme of a Buchwald-Hartwig amination reaction.

Similarly, the synthesis of pyrazinamide derivatives, a class of antituberculosis agents, often involves the amidation of a pyrazinecarboxylic acid derivative with an amine.<sup>[9][10][11][12][13]</sup>



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Caption: A simplified workflow for drug discovery and development.

## Conclusion

**N-Methylcyclohexylamine** is a valuable and versatile secondary amine in organic synthesis. Its utility as a key intermediate in the preparation of pharmaceuticals and other fine chemicals is well-established. The protocols and information provided herein serve as a resource for chemists to facilitate its application in their research and development endeavors.

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